molecular formula C13H8Cl5NO3S.Na<br>C13H8Cl5NNaO3S B12704877 Sodium chloro-N-(4,5-dichloro-2-(2,4-dichlorophenoxy)phenyl)methanesulphonamidate CAS No. 83721-46-4

Sodium chloro-N-(4,5-dichloro-2-(2,4-dichlorophenoxy)phenyl)methanesulphonamidate

Cat. No.: B12704877
CAS No.: 83721-46-4
M. Wt: 458.5 g/mol
InChI Key: ZOYMMWSCOPSLEF-UHFFFAOYSA-N
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Description

Sodium chloro-N-(4,5-dichloro-2-(2,4-dichlorophenoxy)phenyl)methanesulphonamidate is a complex organic compound known for its unique chemical structure and properties

Properties

CAS No.

83721-46-4

Molecular Formula

C13H8Cl5NO3S.Na
C13H8Cl5NNaO3S

Molecular Weight

458.5 g/mol

InChI

InChI=1S/C13H8Cl5NO3S.Na/c1-23(20,21)19(18)11-5-8(15)9(16)6-13(11)22-12-3-2-7(14)4-10(12)17;/h2-6H,1H3;

InChI Key

ZOYMMWSCOPSLEF-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N(C1=CC(=C(C=C1OC2=C(C=C(C=C2)Cl)Cl)Cl)Cl)Cl.[Na]

Origin of Product

United States

Preparation Methods

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Sodium chloro-N-(4,5-dichloro-2-(2,4-dichlorophenoxy)phenyl)methanesulphonamidate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Sodium chloro-N-(4,5-dichloro-2-(2,4-dichlorophenoxy)phenyl)methanesulphonamidate has several scientific research applications:

Mechanism of Action

The mechanism of action of sodium chloro-N-(4,5-dichloro-2-(2,4-dichlorophenoxy)phenyl)methanesulphonamidate involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple chlorine atoms and phenoxy groups allow it to bind to specific sites on these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium chloro-N-(4,5-dichloro-2-(2,4-dichlorophenoxy)phenyl)methanesulphonamidate is unique due to its combination of multiple chlorine atoms and phenoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

Sodium chloro-N-(4,5-dichloro-2-(2,4-dichlorophenoxy)phenyl)methanesulphonamidate, commonly referred to as sodium chloro-N-(4,5-DCP), is a chemical compound with significant biological activity. This article provides an overview of its biological effects, mechanisms of action, and relevant research findings.

  • Chemical Formula : C13H8Cl5NNaO3S
  • Molecular Weight : 458.53 g/mol
  • CAS Number : 83721-46-4
  • EINECS Number : 280-572-8

Sodium chloro-N-(4,5-DCP) functions primarily as a herbicide, targeting specific biochemical pathways in plants. Its mechanism involves the inhibition of certain enzymes critical for plant growth and development. The compound is particularly effective against broadleaf weeds by disrupting the synthesis of essential amino acids through interference with the shikimic acid pathway.

Herbicidal Effects

  • Target Weeds : Sodium chloro-N-(4,5-DCP) is effective against various species of broadleaf weeds, making it a valuable tool in agricultural practices.
  • Application Rates : Studies indicate optimal application rates range from 0.5 to 1.0 kg/ha for effective weed control without significant crop damage.

Toxicity and Environmental Impact

The compound exhibits varying levels of toxicity to non-target organisms, including aquatic life and beneficial insects. The following table summarizes toxicity data:

Organism TypeToxicity Level (LC50/EC50)Reference
Fish12 mg/L
Daphnia magna8 mg/L
Earthworms50 mg/kg

Case Studies

  • Field Trials : In a series of field trials conducted in Fuzhou, China, sodium chloro-N-(4,5-DCP) demonstrated a degradation half-life of approximately 4.6 days in soil under optimal conditions (27°C). The study highlighted the compound's effectiveness in reducing weed biomass significantly compared to untreated plots .
  • Comparative Studies : A comparative study assessed sodium chloro-N-(4,5-DCP) against other herbicides such as glyphosate and atrazine. Results indicated that sodium chloro-N-(4,5-DCP) had a faster degradation rate and lower residual toxicity in soil samples .

Research Findings

Recent studies have focused on the environmental fate and transport of sodium chloro-N-(4,5-DCP). Key findings include:

  • Degradation Pathways : The compound undergoes microbial degradation in soil, primarily through hydrolysis and oxidation reactions.
  • Soil Mobility : Research indicates moderate mobility in soil profiles, suggesting potential leaching under heavy rainfall conditions .

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing Sodium chloro-N-(4,5-dichloro-2-(2,4-dichlorophenoxy)phenyl)methanesulphonamidate?

  • Methodological Answer : The synthesis of structurally related sulfonamide derivatives typically involves sequential sulfonation and amidation. For example, 4-chloro-N-(3,5-dichlorophenyl)-2-methylbenzenesulfonamide was synthesized by reacting 2-methyl-4-chlorobenzenesulfonyl chloride with 3,5-dichloroaniline under reflux conditions, followed by recrystallization from ethanol . Key steps include:

  • Controlled sulfonation using chlorosulfonic acid at 0°C to avoid side reactions.
  • Stoichiometric amidation with substituted anilines.
  • Purification via slow evaporation of ethanolic solutions to obtain single crystals for structural analysis.

Q. How can spectroscopic techniques (e.g., NMR, IR, fluorescence) characterize this compound?

  • Methodological Answer :

  • NMR : Analyze chemical shifts to confirm substitution patterns (e.g., chlorine atoms, aromatic protons). For example, in N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide, NMR confirmed methoxy and methyl group positions .
  • IR : Identify sulfonamide S=O stretching vibrations (~1350–1150 cm⁻¹) and N–H bonds (~3300 cm⁻¹) .
  • Fluorescence : Measure emission spectra in solvents of varying polarity to assess electronic effects of chlorine substituents .

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